molecular formula C15H16N4O3 B2997787 N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 2034285-65-7

N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

Cat. No. B2997787
CAS RN: 2034285-65-7
M. Wt: 300.318
InChI Key: IMFKWSVLTWEHIZ-UHFFFAOYSA-N
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Description

“N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” is a compound that contains a 1,2,4-oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves various techniques . For instance, a synthetic target was obtained by cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours . The compound was further reacted with 3,6-dichloropicolinoyl chloride to yield a carboxylic acid via cyclization followed by alkali-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include cyclocondensation, cyclization, and alkali-catalyzed hydrolysis . These reactions lead to the formation of the desired compound .

Scientific Research Applications

Anti-Inflammatory Activity: 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory effects. Researchers have identified compounds that inhibit paw edema, a common indicator of inflammation .

Antifungal and Nematicidal Properties: Several studies have investigated the antifungal and nematicidal activity of 1,2,4-oxadiazole-based compounds. These derivatives exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Antimicrobial Activity: The antimicrobial potential of 1,2,4-oxadiazole derivatives has been evaluated against various microorganisms, including gram-positive bacteria (e.g., S. aureus, S. pyogenes), gram-negative bacteria (e.g., E. coli, P. aeruginosa), and fungi (e.g., C. albicans, A. niger, A. clavatus) .

Prospects for Further Development

Given the promising results, ongoing research aims to expand the applications of 1,2,4-oxadiazoles. Future studies may explore additional therapeutic targets and optimize compound properties.

Mechanism of Action

Target of Action

The compound N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, a derivative of 1,2,4-oxadiazole, has been found to exhibit a broad spectrum of biological activities . The primary targets of this compound appear to be Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) , which are bacterial pathogens that cause serious diseases in rice . It also shows promising anticancer activity .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact non-covalently with their targets, blocking entry into enzyme gorges and catalytic sites . This interaction can inhibit the function of the target, leading to the desired biological effects .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its targets. In the case of Xoo and Xoc, the compound’s action can disrupt the bacteria’s normal functions, leading to their death . In terms of anticancer activity, the compound may interfere with pathways related to cell proliferation and survival .

Pharmacokinetics

The compound’s effectiveness against its targets suggests that it has good bioavailability .

Result of Action

The compound’s action results in moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Notably, it exhibits strong antibacterial effects on Xoo and Xoc, with EC50 values superior to those of bismerthiazol (BMT) and thiodiazole copper (TDC) . It also shows promising anticancer activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness against plant pathogens suggests that it is stable and active in the plant environment . .

Future Directions

The future directions for research on “N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” and similar compounds could involve further exploration of their potential applications, particularly in the field of medicinal chemistry . The development of new 1,2,4-oxadiazole derivatives for the treatment of various diseases is a promising area of research .

properties

IUPAC Name

N-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10(20)17-13-4-2-11(3-5-13)15(21)19-7-6-12(8-19)14-16-9-22-18-14/h2-5,9,12H,6-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFKWSVLTWEHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

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